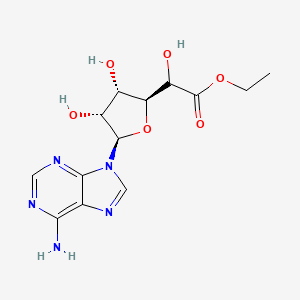
Ethyl-adenosine-5'-carboxylate
描述
Chemical Nomenclature and Synonyms
Ethyl-adenosine-5'-carboxylate is systematically named according to IUPAC guidelines as (2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylic acid ethyl ester . The compound is recognized by multiple synonyms and registry identifiers (Table 1), reflecting its historical development and commercial availability.
Table 1: Nomenclature and Synonyms
| Identifier | Value |
|---|---|
| IUPAC Name | (2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylate |
| CAS Registry Number | 35803-57-7 |
| Common Synonyms | Abbott 40557; A-40557; Ethyl adenosine-5'-carboxylate hydrochloride |
| Molecular Formula | C₁₂H₁₅N₅O₅ |
| Molecular Weight | 309.28 g/mol |
The compound’s structure features a β-D-ribofuranose moiety substituted with an ethyl ester at the 5'-position and adenine at the 1'-position. Its stereochemistry is critical for interactions with biological targets, such as adenosine receptors.
Historical Background and Discovery
The synthesis of this compound was first reported in the 1970s as part of efforts to develop adenosine analogs with enhanced stability and bioavailability. A landmark patent (US3855204A) detailed an improved method for synthesizing adenosine-5'-carboxylic acid ethyl ester via the reaction of 2',3'-isopropylidene adenosine-5'-carboxylic acid with ethanol under acidic conditions. This method addressed challenges in regioselectivity and yield, enabling broader pharmacological exploration.
Early studies in the 1970s and 1980s, such as those by Imai et al. (1975), demonstrated its potent coronary vasodilatory effects in canine models, comparable to adenosine but with prolonged activity. These findings positioned it as a promising candidate for cardiovascular therapeutics, though subsequent research shifted toward derivatives with improved pharmacokinetics.
Importance in Purine Nucleoside Chemistry
This compound holds significance in purine nucleoside chemistry for three key reasons:
Structural Modifiability
The 5'-ester group serves as a versatile site for chemical modifications. For example:
- Enzymatic Synthesis : Purine nucleoside phosphorylases (PNPs) from Escherichia coli and Thermus thermophilus catalyze the transglycosylation of this compound, enabling the production of novel nucleoside analogs.
- Prodrug Development : The ethyl ester moiety enhances membrane permeability, a strategy employed in prodrugs like N-ethyl-5'-carboxamido adenosine (a stable adenosine receptor agonist).
Biochemical Tool
The compound is used to study adenosine receptor signaling and enzyme kinetics. For instance:
属性
分子式 |
C13H17N5O6 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC 名称 |
ethyl 2-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C13H17N5O6/c1-2-23-13(22)8(21)9-6(19)7(20)12(24-9)18-4-17-5-10(14)15-3-16-11(5)18/h3-4,6-9,12,19-21H,2H2,1H3,(H2,14,15,16)/t6-,7+,8?,9-,12+/m0/s1 |
InChI 键 |
BPASLSSCGMNTIG-ZXCJZDNZSA-N |
手性 SMILES |
CCOC(=O)C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
规范 SMILES |
CCOC(=O)C(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
同义词 |
Abbott 40557 Abbott 40557, hydrochloride Abbott 40557, mono-hydrochloride adenosine-5'-carboxylic acid ethyl ester ethyl adenosine-5'-carboxylate MY 201 |
产品来源 |
United States |
科学研究应用
Drug Discovery
Adenosine Analogues
Ethyl-adenosine-5'-carboxylate serves as an analogue of adenosine, making it a valuable candidate for developing new drugs targeting specific adenosine receptors or enzymes. Its potential applications include treating chronic pain, inflammation, and neurological disorders. The compound's structure allows for modifications that can enhance its biological activity or solubility, facilitating the design of novel therapeutic agents.
Vasodilatory Effects
Research has indicated that esters of adenosine-5'-carboxylic acid, including this compound, exhibit potent vasodilatory properties. In animal studies, these compounds have demonstrated the ability to increase coronary blood flow and oxygen levels in the coronary sinus, suggesting their utility in treating cardiovascular diseases .
Cardiovascular Applications
Coronary Vasodilators
this compound has been identified as a non-toxic coronary vasodilator. Studies have shown that it can enhance blood flow when administered intraduodenally or intravenously in animal models. This property positions it as a promising candidate for developing treatments aimed at improving cardiac function and alleviating conditions such as angina pectoris .
Cancer Research
Inhibition of Cancer Cell Migration
Recent studies have explored the role of this compound derivatives in inhibiting the migration of cancer cells. These compounds have shown selective inhibition against specific cancer cell lines, suggesting their potential as therapeutic agents in oncology. For instance, certain derivatives have demonstrated efficacy in impairing the migratory capacity of prostate and breast cancer cells by targeting specific protein interactions involved in cell movement .
Case Studies and Experimental Findings
准备方法
Step 1: Esterification of 2',3'-Isopropylidene Adenosine-5'-Carboxylic Acid
- Reactants :
- 2',3'-Isopropylidene adenosine-5'-carboxylic acid (3.21 g, 0.01 mol)
- Absolute ethanol (200 mL)
- EEDQ (2.96 g)
- Conditions :
- Stirred at room temperature for 18 hours.
- Heated to 60°C for 5 hours.
- Workup :
Step 2: Deprotection with Formic Acid
- Reactants :
- 2',3'-Isopropylidene adenosine-5'-carboxylic acid ethyl ester (1 g)
- 50% formic acid (20 mL/g of ester)
- Conditions :
- Heat at 40°C for 7 minutes.
- Workup :
Alternative Coupling Reagents and Comparative Analysis
While EEDQ is effective, modern peptide coupling reagents offer potential alternatives. For example:
EEDQ remains preferred for large-scale synthesis due to cost-effectiveness and reliability.
Critical Parameters Influencing Yield and Purity
Solvent Selection
Temperature and Reaction Time
- Esterification : Prolonged stirring (18–24 hours) at room temperature ensures complete conversion.
- Deprotection : Brief heating (5–10 minutes) prevents degradation of the adenosine backbone.
Characterization and Quality Control
Key analytical data for EAC:
Scalability and Industrial Feasibility
The patented method is scalable to multi-gram quantities with consistent yields (>65%). Key considerations for industrial adaptation:
- Cost of EEDQ : ~$50/g (bulk pricing reduces expenses).
- Waste Management : Ethanol and ether are recoverable via distillation.
常见问题
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?
- Methodological Answer : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with receptor binding affinities. Include steric parameters (e.g., Taft Es) and lipophilicity (logP). For validation, synthesize top-predicted analogs and test in dose-response assays . Report SAR trends with 95% confidence intervals .
Data Presentation Guidelines
- Tables : Include processed data (e.g., IC50 values, crystallographic R-factors) in the main text; raw data (e.g., NMR spectra, HPLC chromatograms) go to appendices .
- Figures : Use OriginLab or PyMOL for graphs/crystal structures. Annotate key peaks/features and cite software versions .
- Uncertainty Analysis : Report standard deviations (±) for triplicate experiments and refine error margins via Monte Carlo simulations in crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


